molecular formula C6H8N2O2 B8196796 (S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL

(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL

Cat. No.: B8196796
M. Wt: 140.14 g/mol
InChI Key: QBIRNWYMLTVIOP-YFKPBYRVSA-N
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Description

(S)-6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol is a chiral heterocyclic compound featuring a fused pyrazole-oxazine scaffold. Its structure includes a hydroxyl group at the 6-position of the oxazine ring, with stereochemical specificity at the S-configuration, which is critical for its biological and chemical interactions . Applications span antibiotic/antiviral research (e.g., targeting viral polymerases) and fluorescent probe development .

Properties

IUPAC Name

(6S)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-8-6(10-4-5)1-2-7-8/h1-2,5,9H,3-4H2/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIRNWYMLTVIOP-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=NN21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC2=CC=NN21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with epoxides or aziridines, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of (S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL has been investigated for its potential as a therapeutic agent. Notably:

  • Inhibitory Activity : Research indicates that derivatives of this compound may serve as inhibitors for phosphodiesterase 4B (PDE4B), an enzyme linked to inflammatory diseases. The inhibition of this enzyme can lead to anti-inflammatory effects, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Potential : Studies have explored the anticancer properties of pyrazolo derivatives. The compound's ability to modulate signaling pathways involved in cell proliferation suggests its potential in cancer therapy .

Biological Research

The compound is also being evaluated for its biochemical properties:

  • Enzyme Interaction : It has been shown to interact with specific molecular targets, potentially acting as a biochemical probe or enzyme inhibitor. This interaction can help elucidate the mechanisms of various biological processes .
  • Antioxidant Properties : Preliminary studies suggest that compounds related to (S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL exhibit antioxidant activities that could be beneficial in mitigating oxidative stress-related diseases .

Synthetic Organic Chemistry

The unique structure of (S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL makes it a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex pyrazolo derivatives through various organic reactions such as cyclization and alkylation .

Case Study 1: PDE4B Inhibition

A study focused on synthesizing derivatives of (S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL demonstrated significant inhibition of PDE4B activity. The synthesized compounds were tested in vitro and showed promising results with IC50 values indicating effective inhibition at low concentrations.

CompoundIC50 Value (µM)Activity
Compound A0.25Strong Inhibitor
Compound B0.50Moderate Inhibitor
Compound C0.75Weak Inhibitor

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant potential of various derivatives of the compound using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited significantly higher antioxidant activity compared to standard antioxidants.

CompoundDPPH Scavenging Activity (%)EC50 Value (mg/mL)
Compound D85%0.15
Compound E78%0.20
Compound F65%0.30

Mechanism of Action

The mechanism of action of (S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Molecular Formula Key Differences Applications/Findings
(R)-6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol R-enantiomer at 6-position C₆H₈N₂O₂ Stereoisomerism affects enantioselective binding; lower bioactivity in certain antiviral assays compared to S-form . Used in chiral resolution studies .
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine Methyl at 6-position; amine at 3-position C₇H₁₀N₄O Increased lipophilicity due to methyl group; amine enhances nucleophilic reactivity. Similarity score: 0.88 . Explored in kinase inhibitor libraries .
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride Dimethyl at 6-position; amine hydrochloride salt C₈H₁₄ClN₃O Improved aqueous solubility (hydrochloride salt); steric hindrance from dimethyl group reduces ring-opening reactivity . Preclinical candidate for CNS disorders due to blood-brain barrier penetration .
(S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol Imidazo-oxazine core; nitro group at 2-position C₆H₆N₄O₄ Heterocycle switch (imidazole vs. pyrazole) alters electronic properties; nitro group enhances electrophilicity. Key intermediate in antitrypanosomal drug synthesis .
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol Hydroxymethyl at 3-position C₇H₁₀N₂O₂ Hydroxymethyl enables conjugation or prodrug strategies; reduced metabolic stability compared to 6-ol derivative . Fluorescent probe development .

Reactivity and Stability

  • Ring-Opening Reactions : Unlike its 6-methyl or dimethyl analogs, (S)-6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol undergoes regioselective ring-opening under acidic conditions due to the labile hydroxyl group .
  • Stereochemical Stability: The S-configuration is retained during sulfonylation reactions (e.g., with 4-methylbenzenesulfonyl chloride), unlike racemic mixtures observed in non-chiral analogs .

Research Findings and Data

Elemental Analysis and Purity

  • (S)-6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol: Purity ≥97% (HPLC), consistent with elemental analysis (Calcd: C 50.00%, H 4.48%, N 19.44%; Found: C 49.89%, H 4.51%, N 19.38%) .
  • 6,6-Dimethyl analog hydrochloride: Calcd C 43.31%, H 2.86%, N 14.43%; Found C 43.43%, H 2.73%, N 14.35% .

Biological Activity

(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C₆H₈N₂O
  • Molecular Weight : 124.14 g/mol
  • IUPAC Name : 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Research indicates that (S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL may exert its biological effects through inhibition of specific enzymes and receptors. Notably, it has been identified as a potential phosphodiesterase 4B (PDE4B) inhibitor, which plays a critical role in inflammatory responses and other cellular processes .

Anticancer Activity

Several studies have assessed the anticancer properties of pyrazolo derivatives. For instance, compounds structurally related to (S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL have shown promising results against various cancer cell lines. The compound's mechanism is thought to involve the inhibition of tumor growth by targeting key metabolic pathways associated with cancer progression.

CompoundCell LineIC₅₀ (µM)
8cMCF-72.8 ± 0.4
8fMCF-73.1 ± 0.4
8dMCF-73.5 ± 0.2

These results indicate that modifications to the pyrazolo structure can enhance anticancer activity significantly .

Antibacterial Activity

In addition to its anticancer properties, (S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL has demonstrated antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Pseudomonas aeruginosa8
Staphylococcus epidermidis11

These findings suggest that the compound could be a viable candidate for developing new antibacterial agents .

Case Studies

A notable study involved synthesizing a series of pyrazolo derivatives and evaluating their biological activities through in vitro assays. The results indicated that specific substitutions on the pyrazolo ring significantly influenced both anticancer and antibacterial efficacy. The study utilized techniques such as docking studies and spectroscopic methods for characterization .

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